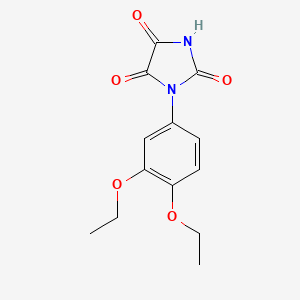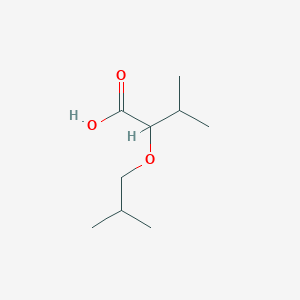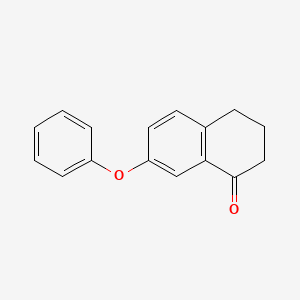
7-苯氧基-3,4-二氢-2H-萘-1-酮
描述
The compound 7-phenoxy-3,4-dihydro-2H-naphthalen-1-one is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds which can give insights into the chemical behavior and properties of similar structures. For instance, the molecular structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a urinary metabolite of naphthalene, has been determined by X-ray crystallographic techniques, indicating the potential for complex interactions and conformations within related naphthalene derivatives .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, a pharmaceutical intermediate, was achieved through a Friedel-Crafts reaction, followed by condensation, dehydration, cyclization, and hydrolysis, with a final yield of 41.9% and a purity of 99.7% . This suggests that the synthesis of 7-phenoxy-3,4-dihydro-2H-naphthalen-1-one could also involve complex reaction schemes and might yield similar results in terms of purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds shows significant conformational diversity. For instance, the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(4-phenoxyphenyl)methanone reveals that the naphthalene and phenoxy groups are nearly perpendicular to the benzene ring of the benzoyl group, which could imply that 7-phenoxy-3,4-dihydro-2H-naphthalen-1-one may also exhibit significant dihedral angles between its constituent rings .
Chemical Reactions Analysis
The chemical reactions involving related compounds demonstrate the reactivity of the naphthalene ring system. The crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone shows intramolecular hydrogen bonding and the formation of inversion dimers through intermolecular hydrogen bonds . This indicates that 7-phenoxy-3,4-dihydro-2H-naphthalen-1-one could also participate in similar intramolecular and intermolecular interactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-phenoxy-3,4-dihydro-2H-naphthalen-1-one are not directly reported, the properties of structurally related compounds can provide some insights. The compounds studied exhibit extensive intermolecular hydrogen bond networks and (\pi)-(\pi) interactions, which could affect the solubility, melting point, and other physical properties . The orientation of the naphthalene and phenoxy groups could also influence the compound's optical properties, such as UV/Vis absorption .
科学研究应用
氢键和抗氧化性质
由Foti、Barclay和Ingold(2002)进行的研究强调了氢键在增强邻苯二酚和萘二酚等化合物(类似于7-苯氧基-3,4-二氢-2H-萘-1-酮)的氢原子捐赠能力中的作用。这些化合物中的分子内氢键显著增强了它们捐赠氢原子的能力,使它们成为强效抗氧化剂。这种性质在有机化学中对于稳定反应性物种至关重要,并可以在材料科学和药理学中设计新的抗氧化剂(Foti, Barclay, & Ingold, 2002)。
芳香族聚酰胺合成
Yang和Chen(1992)报道了从与7-苯氧基-3,4-二氢-2H-萘-1-酮在结构上相关的化合物合成芳香族聚酰胺,展示了这类结构在新聚合物开发中的相关性。这些聚合物表现出高热稳定性和在无极性溶剂中的溶解性,突显了它们在高性能材料中的潜在应用(Yang & Chen, 1992)。
药理活性
Mbaveng和Kuete(2014)讨论了与7-苯氧基-3,4-二氢-2H-萘-1-酮相关的化合物7-甲基榉醌的化学和药理学,突出了其多样的药理活性,包括抗菌、抗真菌和抗癌性质。这篇综述提出了相关萘醌衍生物的潜在生物医药应用(Mbaveng & Kuete, 2014)。
聚合物化学
Wang和Hwang(1996)使用与7-苯氧基-3,4-二氢-2H-萘-1-酮在结构上相关的化合物合成了新型聚酰亚胺,展示了该化合物在聚合物化学中的实用性。这些聚合物具有良好的溶解性和热稳定性,表明它们可用于制备具有特定机械和热性能的材料(Wang & Hwang, 1996)。
荧光和发光性质
Zhang等人(2006)探讨了苯酚-吡啶硼配合物的合成、结构和发光性质,利用了与7-苯氧基-3,4-二氢-2H-萘-1-酮相关的功能基团和结构基序的化合物。这些配合物表现出明亮的蓝色发光,暗示了在光电子器件和材料开发中的应用(Zhang et al., 2006)。
属性
IUPAC Name |
7-phenoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-8-4-5-12-9-10-14(11-15(12)16)18-13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOLQUQHELUVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151453-21-3 | |
| Record name | 7-Phenoxy-1-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


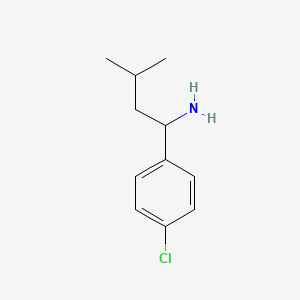
![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)
![N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2545946.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone](/img/structure/B2545948.png)
![methyl 2-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2545949.png)
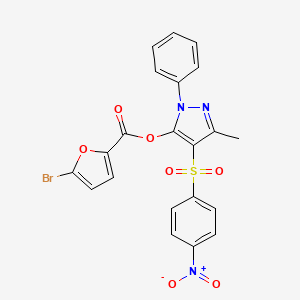
![(3-Fluorophenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2545952.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2545953.png)

